molecular formula C10H21FN2 B8536540 1-(2-Fluoropentyl)piperidin-4-amine

1-(2-Fluoropentyl)piperidin-4-amine

Cat. No.: B8536540
M. Wt: 188.29 g/mol
InChI Key: PHLPLMANEZXGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoropentyl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H21FN2 and its molecular weight is 188.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H21FN2

Molecular Weight

188.29 g/mol

IUPAC Name

1-(2-fluoropentyl)piperidin-4-amine

InChI

InChI=1S/C10H21FN2/c1-2-3-9(11)8-13-6-4-10(12)5-7-13/h9-10H,2-8,12H2,1H3

InChI Key

PHLPLMANEZXGPM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN1CCC(CC1)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of the chiral form (with a shorter retention time) of benzyl N-[1-(2-fluoropentyl)piperidin-4-yl]carbamate obtained in Example 1c (318 mg, 0.986 mmol), 10% Pd/C (100 mg) and methanol (7 ml) was stirred at room temperature for two hours under a hydrogen atmosphere. The atmosphere in the reaction vessel was replaced with nitrogen, 10% Pd/C was filtered off, and the solvent was distilled off to give the title compound (249 mg).
Quantity
318 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.